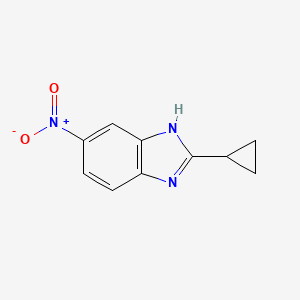

2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring attached to a nitro group at the 5-position and a cyclopropyl group at the 2-position . The benzodiazole ring is a heterocyclic compound consisting of a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.20 and a molecular formula of C10H9N3O2 . The boiling point and storage conditions of this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Broad Spectrum Activity of Nitroheterocyclic Drugs

Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, have been identified for their broad spectrum therapeutic potential against protozoan and bacterial infections in humans and animals. These drugs are critical in the treatment of diseases such as giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. The chemical and pharmacological properties, including mechanisms of action and resistance, of these drugs are extensively studied, highlighting their importance in medical research and therapy. The relevance of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole within this group underscores its potential in developing treatments for various infections (Raether & Hänel, 2003).

Heterocycle Synthesis for Anticancer Applications

The synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and their evaluation as potential anticancer agents showcase the importance of this compound derivatives in medical research. These compounds have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their potential as potent anticancer agents. The selective cytotoxic activity of these compounds, particularly against the A549 cell line, and their ability to induce apoptosis and cell cycle arrest, highlight their therapeutic potential (Romero-Castro et al., 2011).

Antimicrobial Activity of Benzimidazole Derivatives

The synthesis and evaluation of 5-nitro-2-aryl substituted-1H-benzimidazole libraries for their in vitro antimicrobial activity further demonstrate the significance of these compounds. Their effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicates their broad antimicrobial potential. The advantages of microwave synthesis, including higher yields and shorter reaction times, underscore the efficiency of developing these compounds for potential therapeutic use (Hosamani et al., 2009).

Potential in Enzyme Inhibition and Biochemical Research

The investigation of compounds like 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272) and its effects on the human NADPH oxidase system illustrates the potential application of this compound derivatives in biochemical and pharmacological research. These studies provide insight into the complex interactions between chemical compounds and biological systems, highlighting the role of such derivatives in understanding and manipulating biochemical pathways (de Oliveira-Junior et al., 2007).

Eigenschaften

IUPAC Name |

2-cyclopropyl-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXLTTXVGJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)

![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)

![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)